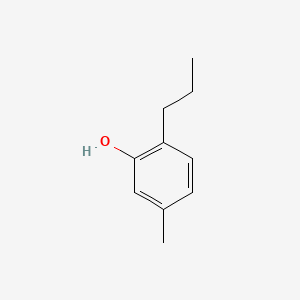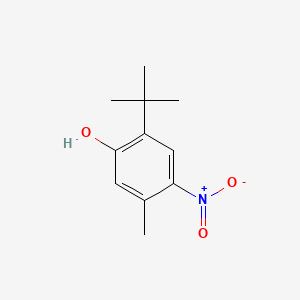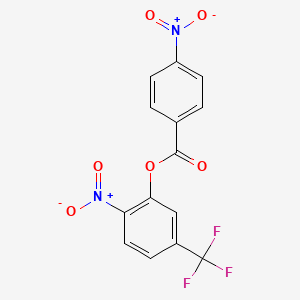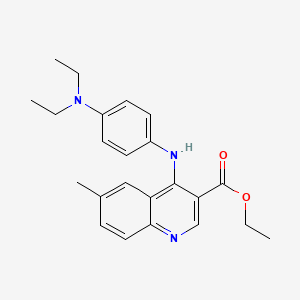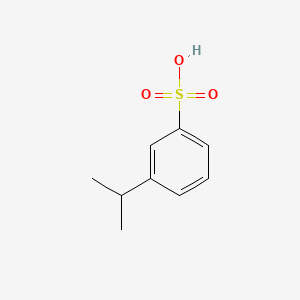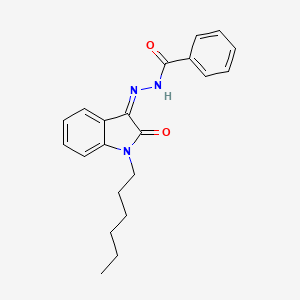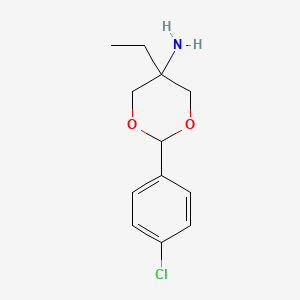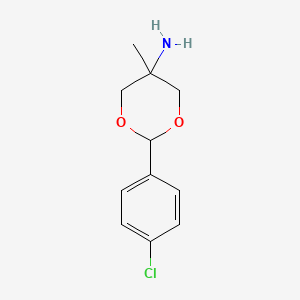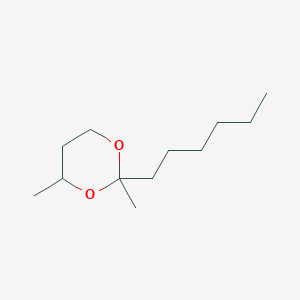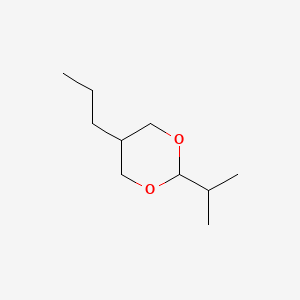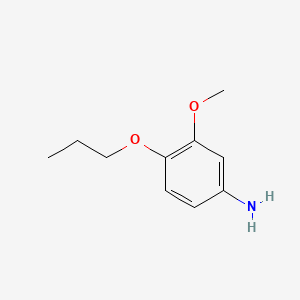
3-Methoxy-4-propoxyaniline
Overview
Description
m-Anisidine, 4-propoxy- is an organic compound belonging to the family of anisidines. It is a yellowish-brown liquid used in various industrial processes, including the manufacturing of dyes, pigments, and plastics. The compound is a derivative of m-anisidine, which is one of the three isomers of methoxy-containing aniline derivatives .
Biochemical Analysis
Biochemical Properties
m-Anisidine, 4-propoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation. Additionally, m-Anisidine, 4-propoxy- can form Schiff bases with carbonyl compounds, which are important intermediates in various biochemical pathways .
Cellular Effects
m-Anisidine, 4-propoxy- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, m-Anisidine, 4-propoxy- can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of m-Anisidine, 4-propoxy- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, m-Anisidine, 4-propoxy- can inhibit the activity of certain oxidoreductases, which play a crucial role in cellular redox balance. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Anisidine, 4-propoxy- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that m-Anisidine, 4-propoxy- can undergo oxidative degradation, leading to the formation of reactive intermediates. These intermediates can have prolonged effects on cellular processes, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of m-Anisidine, 4-propoxy- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, m-Anisidine, 4-propoxy- can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These effects are likely due to the accumulation of reactive intermediates and the subsequent induction of oxidative stress .
Metabolic Pathways
m-Anisidine, 4-propoxy- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, m-Anisidine, 4-propoxy- can interact with cofactors such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of m-Anisidine, 4-propoxy- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Additionally, m-Anisidine, 4-propoxy- can bind to plasma proteins, influencing its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of m-Anisidine, 4-propoxy- is an important factor that affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, m-Anisidine, 4-propoxy- can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-anisidine, 4-propoxy- typically involves the reaction of m-anisidine with propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of m-anisidine, 4-propoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Methoxy-1,4-benzoquinone is a major product formed during oxidation reactions.
Reduction: The corresponding amine derivatives are formed during reduction reactions.
Substitution: Various substituted anisidines are formed depending on the nucleophile used.
Scientific Research Applications
m-Anisidine, 4-propoxy- has several scientific research applications, including:
Chemistry: It is used in the synthesis of N-substituted-3-chloro-2-azetidinones, which are potential anthelmintic agents.
Biology: The compound is used in the preparation of azocalixarene dyes, which have applications in biological staining and imaging.
Medicine: It is involved in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the manufacturing of dyes, pigments, and plastics.
Mechanism of Action
The mechanism of action of m-anisidine, 4-propoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of quinones. The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
o-Anisidine: An isomer of m-anisidine with the methoxy group at the ortho position.
p-Anisidine: An isomer of m-anisidine with the methoxy group at the para position.
Uniqueness
m-Anisidine, 4-propoxy- is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its isomers. This uniqueness makes it suitable for specific applications in the synthesis of bioactive compounds and industrial products.
Properties
IUPAC Name |
3-methoxy-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7H,3,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSDUCLSAXJGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146398 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-87-6 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104338876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


